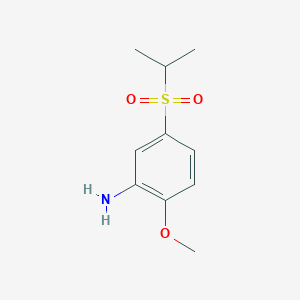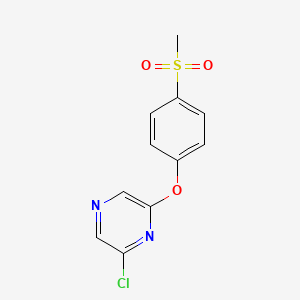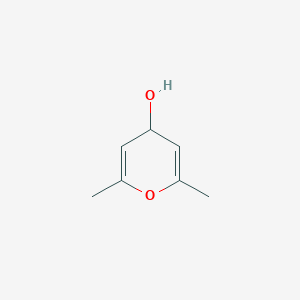
5-(Isopropylsulfonyl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isopropylsulfonyl)-2-methoxyaniline is an organic compound characterized by the presence of an isopropylsulfonyl group and a methoxy group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-2-methoxyaniline typically involves the sulfonylation of 2-methoxyaniline with isopropylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
5-(Isopropylsulfonyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
5-(Isopropylsulfonyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(Isopropylsulfonyl)-2-methoxyaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The methoxy group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(Methylsulfonyl)-2-methoxyaniline
- 5-(Ethylsulfonyl)-2-methoxyaniline
- 5-(Propylsulfonyl)-2-methoxyaniline
Uniqueness
5-(Isopropylsulfonyl)-2-methoxyaniline is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior.
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
2-methoxy-5-propan-2-ylsulfonylaniline |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)15(12,13)8-4-5-10(14-3)9(11)6-8/h4-7H,11H2,1-3H3 |
InChIキー |
KKXVUYXCVDXUDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12281792.png)


![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)
![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)

![Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B12281840.png)



![[(1-Acetyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B12281869.png)
![2-(2,4-Difluorophenyl)-1-[(3-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12281875.png)

